molecular formula C15H13ClN2O6S B2716457 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid CAS No. 1009582-33-5

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid

Cat. No.: B2716457
CAS No.: 1009582-33-5
M. Wt: 384.79
InChI Key: ZIGPOBPABDVHLT-UHFFFAOYSA-N
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Description

The compound “2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid” is a chemical compound with the molecular formula C8H7ClN2O6S . It has a molecular weight of 294.67 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C8H7ClN2O6S/c9-6-3-5 (11 (14)15)1-2-7 (6)18 (16,17)10-4-8 (12)13/h1-3,10H,4H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Other physical and chemical properties such as boiling point, solubility, and specific heat capacity are not specified in the sources retrieved.

Scientific Research Applications

Organic Synthesis and Catalysis 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid serves as an intermediate in the synthesis of complex molecules. For instance, its derivatives have been utilized in copper-catalyzed aminohalogenation, offering an efficient method for synthesizing anti-alkyl 3-chloro-2-(o-nitrobenzenesulfonamido)-3-phenylpropionate derivatives with good yields and stereoselectivity (Li, Wei, & Kim, 2000). This process underscores its role in facilitating the introduction of nitrogen and halogen atoms into organic molecules, a crucial step in drug development and materials science.

Environmental Science In environmental science, derivatives of this compound have been explored for their potential in water purification technologies. One study demonstrated the use of titanium dioxide suspensions illuminated with near-UV light to degrade various organic pollutants, including nitrobenzene derivatives, in water. This process highlights the compound's relevance in understanding the breakdown of persistent organic pollutants in environmental remediation efforts (Matthews, 1990).

Pharmaceutical Chemistry In pharmaceutical chemistry, the sulfonamide group of similar compounds has been exploited to construct novel inhibitors targeting human enzymes. For example, 4-chloro-3-nitrobenzenesulfonamide derivatives have been synthesized and shown to exhibit strong inhibition against therapeutically relevant human carbonic anhydrases. This underscores the potential of this compound derivatives in the development of new pharmaceutical agents (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Chemical Analysis Additionally, the compound has found applications in chemical analysis, where derivatives have been used as reagents in colorimetric determinations, facilitating the measurement of certain compounds in analytical chemistry (Pietta, Agnellini, & Pace, 1979).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-[(2-chloro-4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-12-9-11(18(21)22)6-7-14(12)25(23,24)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPOBPABDVHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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